molecular formula C12H9NO3 B2490099 Methyl 2-formylquinoline-6-carboxylate CAS No. 1693731-66-6

Methyl 2-formylquinoline-6-carboxylate

Cat. No. B2490099
CAS RN: 1693731-66-6
M. Wt: 215.208
InChI Key: BLAOFVMFSSMVEU-UHFFFAOYSA-N
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Description

"Methyl 2-formylquinoline-6-carboxylate" is a compound belonging to the quinoline family, a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in chemical synthesis, pharmaceuticals, and materials science due to their unique chemical properties.

Synthesis Analysis

The synthesis of quinoline derivatives, including "this compound," involves various methodologies. A notable method involves the reaction of 3-amino-5,5-dimethylcyclohex-2-enone with the methyl esters of acyl(aroyl)pyruvic acids, leading to methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, which shares a close structural relationship with "this compound" (Rudenko et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is determined using X-ray structural analysis, revealing intricate details about their crystal and molecular structures. These analyses provide insights into the compound's stereochemistry and molecular interactions, crucial for understanding its reactivity and properties.

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their versatile chemical properties. For instance, the synthesis of isoquinoline-3-carboxylates from 2-formylbenzoate derivatives illustrates the reactivity of the formyl group in condensation reactions, a principle that applies to "this compound" as well (Hiebl et al., 1999).

Scientific Research Applications

Synthetic Applications

  • Synthesis of Novel Compounds : Methyl 2-formylquinoline-6-carboxylate plays a crucial role in the synthesis of various novel compounds. For instance, it's used in the facile synthesis of 3-aminoisooxazolo[5,4-b]quinoline and 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carboxamide, indicating its versatility in organic synthesis (Srivastava, Neelima, & Bhaduri, 1987).

Pharmacological Research

  • Tubulin Polymerization Inhibition : Derivatives of 2-formylquinoline, such as methoxy-substituted 3-formyl-2-phenylindoles, have been studied for their ability to inhibit tubulin polymerization. This is significant in the context of cytostatic agents, which are crucial in cancer treatment (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).

  • Benzodiazepine Receptor Binding : Compounds like methyl isoquinoline-3-carboxylate have shown moderate affinities for binding to benzodiazepine receptors. This suggests potential applications in the development of therapeutic agents acting on these receptors (Guzman, Cain, Larscheid, Hagen, Cook, Schweri, Skolnick, & Paul, 1984).

Chemical Synthesis Methods

  • New Synthesis Techniques : Research has also been conducted on developing new and efficient methods for synthesizing isoquinoline-3-carboxylates, starting from aromatic 1,2-dialdehydes. This showcases the evolving techniques in chemical synthesis involving compounds like this compound (Hiebl, Kollmann, Levinson, Offen, Shetzline, & Badlani, 1999).

Mechanism of Action

The mechanism of action of “Methyl 2-formylquinoline-6-carboxylate” is not explicitly mentioned in the sources I found .

Safety and Hazards

The safety and hazards of “Methyl 2-formylquinoline-6-carboxylate” are not explicitly mentioned in the sources I found .

Future Directions

Quinoline, a key structure in “Methyl 2-formylquinoline-6-carboxylate”, has been the subject of numerous studies. In recent years, the primary research concerning epigenetics and T2DM has involved DNA methylation, while future research may shift the emphasis to RNA methylation studies . Another study suggests that the genetic basis of DNA methylation variation could be a future area of research .

Relevant Papers Several papers have been published on the topic of quinoline and its derivatives . These papers discuss various aspects such as the synthesis of biologically and pharmaceutically active quinoline and its analogues , the comprehensive cancer DNA methylation biomarker database , and the assessment of methylation levels with Methylation-Sensitive High-Resolution Melting .

properties

IUPAC Name

methyl 2-formylquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-16-12(15)9-3-5-11-8(6-9)2-4-10(7-14)13-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLAOFVMFSSMVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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